

# Independent Verification of KN-002 Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | KL002   |           |
| Cat. No.:            | B122839 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KN-002 (frevecitinib) with alternative inhaled Janus kinase (JAK) inhibitors for the treatment of asthma and other respiratory diseases. The information is based on publicly available data from clinical trials and scientific publications.

KN-002, also known as frevecitinib, is an inhaled pan-JAK inhibitor currently in clinical development by Kinaset Therapeutics.[1][2][3] It is designed to treat a broad range of patients with severe asthma, including both eosinophilic and non-eosinophilic phenotypes, as well as chronic obstructive pulmonary disease (COPD).[1][4] As a pan-JAK inhibitor, KN-002 targets all four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), thereby disrupting the signaling of multiple pro-inflammatory cytokines involved in respiratory diseases.[1][5] The drug is formulated as a dry powder for inhalation, aiming to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[1][2][4]

#### **Comparative Analysis of Inhaled JAK Inhibitors**

The development of inhaled JAK inhibitors for respiratory diseases is a promising area of research, with several candidates being investigated. This section compares KN-002 to other inhaled JAK inhibitors based on available data.



| Drug Candidate        | Development<br>Status                      | Target                              | Key Findings                                                                                                                                                                                                                                                                                                                    |
|-----------------------|--------------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| KN-002 (frevecitinib) | Phase 2b IND<br>cleared[6]                 | Pan-JAK (JAK1,<br>JAK2, JAK3, TYK2) | Phase 1b studies showed it was well-tolerated and resulted in clinically relevant reductions in fractional exhaled nitric oxide (FeNO) in patients with mild to severe asthma and COPD.[4] [5][6][7][8][9] Plasma concentrations were below pharmacologically active levels, indicating minimal systemic exposure.[4] [5][6][8] |
| AZD4604               | Preclinical/Phase<br>1[10][11][12]         | JAK1 selective                      | Showed potent and selective inhibition of JAK1 with long lung retention in preclinical models. It inhibited eosinophilia and the late asthmatic response in a rat model of asthma.[11]                                                                                                                                          |
| GDC-0214              | Development appears to be discontinued[12] | JAK1 selective                      | Reduced FeNO in patients with mild asthma.[12][13]                                                                                                                                                                                                                                                                              |
| GDC-4379              | Development appears to be discontinued[12] | JAK1 inhibitor[12]                  | A structurally related successor to GDC-0214, it also demonstrated a                                                                                                                                                                                                                                                            |



|          |                                            |                | reduction in FeNO in patients with mild asthma and was well-tolerated.[13]                                          |
|----------|--------------------------------------------|----------------|---------------------------------------------------------------------------------------------------------------------|
| TD-8236  | Development appears to be discontinued[12] | Pan-JAK        | Showed a reduction of<br>FeNO levels in<br>patients with mild<br>asthma.[12]                                        |
| iJak-381 | Preclinical[12][14]                        | JAK1 selective | In animal models, it suppressed lung inflammation and airway hypersensitivity without systemic JAK1 inhibition.[14] |

## **Experimental Protocols**

Detailed experimental protocols for the KN-002 studies are not yet fully published. However, based on conference abstracts and press releases, the general methodology for the Phase 1b clinical trial (NCT05006521) can be summarized as follows.[3][5][7][8]

#### **KN-002 Phase 1b Study Design**

- Study Type: Randomized, double-blind, placebo-controlled, multi-part study.[5][7][8]
- Parts of the Study:
  - Part 1: Single ascending dose (SAD) in healthy volunteers.[3][5]
  - Part 2: Multiple ascending dose (MAD) in subjects with mild asthma.[4]
  - Part 3: Repeat dose in patients with moderate to severe asthma on maintenance ICS/LABA.[7]
  - Part 4: Repeat dose in subjects with COPD.[8]



- Intervention: Inhaled dry powder of KN-002 or placebo. Dosing regimens varied across the different parts of the study. For example, in one arm, patients with moderate to severe asthma received a 4 mg twice-daily regimen for 10 days.[7]
- Primary Endpoints: Safety and tolerability, assessed through the monitoring of adverse events (AEs), laboratory assessments, and other safety parameters.[5][8]
- Secondary and Exploratory Endpoints:
  - Pharmacokinetics (PK): Measurement of plasma drug concentrations to assess systemic exposure.[4][5][6][8]
  - Pharmacodynamics (PD): Measurement of fractional exhaled nitric oxide (FeNO) as a biomarker of airway inflammation.[4][5][6][7]

#### **Signaling Pathways and Workflows**

To visualize the mechanism of action and the clinical trial process, the following diagrams are provided.



Click to download full resolution via product page

Caption: JAK-STAT signaling pathway and the inhibitory action of KN-002.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Science Kinaset Therapeutics [kinasettherapeutics.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]



- 3. Kinaset Therapeutics to Present KN-002 Phase 1 Clinical Study Outcomes at the 2024 American Academy of Allergy, Asthma & Immunology (AAAAI) Annual Meeting Kinaset Therapeutics [kinasettherapeutics.com]
- 4. Kinaset Therapeutics Presents Positive Phase 1b KN-002 Data at 2024 ATS Conference [synapse.patsnap.com]
- 5. Kinaset Therapeutics Debuts Positive Outcomes Data from Phase 1b Study of KN-002 at the 2024 American Thoracic Society (ATS) International Conference - BioSpace [biospace.com]
- 6. Kinaset Announces FDA Clearance of IND Application for frevecitinib (KN-002) in Asthma Treatment Kinaset Therapeutics [kinasettherapeutics.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of Frevecitinib (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 10. AstraZeneca reports Phase I clinical trial of inhaled JAK1 inhibitor AZD4604 [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhaled JAK inhibitor GDC-4379 reduces FeNO in patients with mild asthma | European Respiratory Society [publications.ersnet.org]
- 14. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Independent Verification of KN-002 Studies: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122839#independent-verification-of-kl002-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com